molecular formula C21H17FN4O2S2 B2610846 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 866346-79-4

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2610846
CAS RN: 866346-79-4
M. Wt: 440.51
InChI Key: WGWVQQRYMYMXBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole ring, followed by the introduction of the phenyl rings, and finally the attachment of the thiazole ring via the sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The imidazole and thiazole rings would likely contribute to the rigidity of the molecule, while the phenyl rings could participate in pi stacking interactions.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present . For example, the imidazole ring might be susceptible to electrophilic substitution, while the sulfanyl group could potentially be oxidized.

Scientific Research Applications

Antimicrobial Applications

A series of derivatives has been synthesized to assess antimicrobial efficacy against various bacteria and fungi. For instance, compounds featuring sulfanyl and acetamide groups have been evaluated for their antimicrobial activity, showing potential against Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus) bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger et al., 2013). Furthermore, novel thiazolidin-4-one derivatives have been synthesized, displaying antimicrobial activity against a range of bacteria and fungi, highlighting the potential of incorporating the compound's core structure into new antimicrobial agents (Baviskar et al., 2013).

Anticonvulsant Applications

Compounds derived from the core structure have also been investigated for their anticonvulsant properties. A study on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, related to the core chemical structure, demonstrated potential anticonvulsant activity, with some compounds showing protection against seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).

Anticancer Applications

The compound's framework has served as a basis for synthesizing analogs with anticancer potential. For example, derivatives such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been evaluated as glutaminase inhibitors, showing promise in attenuating the growth of cancer cells in vitro and in mouse xenograft models (Shukla et al., 2012). Additionally, novel sulfonamide derivatives have been explored for their cytotoxic activity against breast and colon cancer cell lines, with some compounds demonstrating significant potency (Ghorab et al., 2015).

properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S2/c1-28-16-8-4-13(5-9-16)18-20(30-12-17(27)24-21-23-10-11-29-21)26-19(25-18)14-2-6-15(22)7-3-14/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWVQQRYMYMXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

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